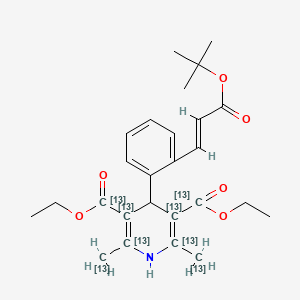

Lacidipine-13C8

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Lacidipine-13C8 is a deuterium-labeled version of Lacidipine, an orally active and highly selective L-type calcium channel blocker. Lacidipine is primarily used to treat hypertension by dilating peripheral arteries and reducing peripheral resistance . The deuterium labeling in this compound makes it particularly useful in scientific research, especially in pharmacokinetic and metabolic studies .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Lacidipine-13C8 can be synthesized using various methods. One common approach involves the antisolvent sonoprecipitation technique, which enhances the solubility and dissolution rate of Lacidipine . This method involves the use of stabilizers, sodium deoxycholate, and sonication to produce nanosuspensions with small and uniform particle sizes .

Industrial Production Methods: In industrial settings, this compound is typically produced by dissolving crude Lacidipine in isopropanol and then cooling the solution to precipitate the product . This method ensures high purity and yield, making it suitable for large-scale production.

Analyse Chemischer Reaktionen

Types of Reactions: Lacidipine-13C8 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s properties and enhancing its efficacy.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled conditions to ensure the desired product formation.

Major Products Formed: The major products formed from these reactions include various metabolites that are studied for their pharmacological activities. For instance, Lacidipine undergoes complete CYP3A4-mediated hepatic metabolism, resulting in metabolites with no pharmacological activity .

Wissenschaftliche Forschungsanwendungen

Lacidipine-13C8 has a wide range of scientific research applications. It is used in studies related to hypertension, atherosclerosis, and acute kidney injury . The compound is also valuable in angiogenesis assays, where it has been shown to induce vascular lumen expansion . Additionally, this compound is used in Alzheimer’s disease research to prevent memory impairment by reducing oxidative stress in the brain .

Wirkmechanismus

Lacidipine-13C8 exerts its effects by blocking voltage-dependent L-type calcium channels, preventing the transmembrane calcium influx . This action reduces the excitation and depolarization of vascular smooth muscles, leading to vasodilation and reduced blood pressure . The compound also modulates the caspase-3 pathway, protecting cells from apoptosis induced by ATP depletion .

Vergleich Mit ähnlichen Verbindungen

Lacidipine-13C8 is unique compared to other dihydropyridine calcium channel blockers due to its deuterium labeling, which enhances its pharmacokinetic and metabolic profiles . Similar compounds include nifedipine, amlodipine, and felodipine, which also act as calcium channel blockers but lack the specific labeling that makes this compound particularly useful in research .

Conclusion

This compound is a valuable compound in both clinical and research settings. Its unique properties, including its deuterium labeling and selective action on L-type calcium channels, make it a versatile tool for studying various physiological and pharmacological processes. Whether used in hypertension treatment or scientific research, this compound continues to contribute significantly to the field of medicine and beyond.

Eigenschaften

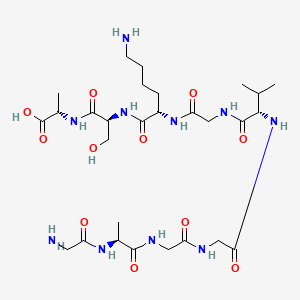

Molekularformel |

C26H33NO6 |

|---|---|

Molekulargewicht |

463.5 g/mol |

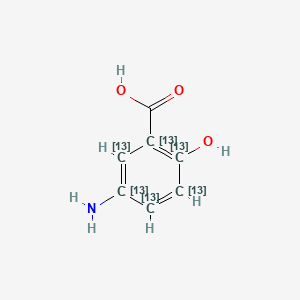

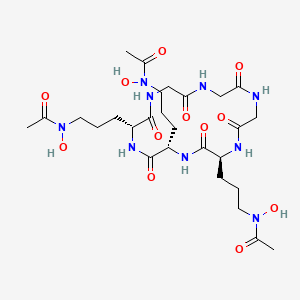

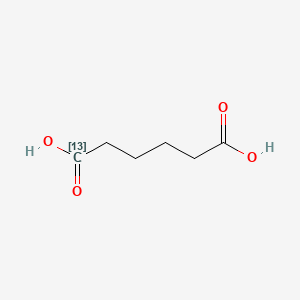

IUPAC-Name |

diethyl 2,6-di((113C)methyl)-4-[2-[(E)-3-[(2-methylpropan-2-yl)oxy]-3-oxoprop-1-enyl]phenyl]-(2,3,5,6-13C4)1,4-dihydropyridine-3,5-dicarboxylate |

InChI |

InChI=1S/C26H33NO6/c1-8-31-24(29)21-16(3)27-17(4)22(25(30)32-9-2)23(21)19-13-11-10-12-18(19)14-15-20(28)33-26(5,6)7/h10-15,23,27H,8-9H2,1-7H3/b15-14+/i3+1,4+1,16+1,17+1,21+1,22+1,24+1,25+1 |

InChI-Schlüssel |

GKQPCPXONLDCMU-BBTGQLTHSA-N |

Isomerische SMILES |

CCO[13C](=O)[13C]1=[13C](N[13C](=[13C](C1C2=CC=CC=C2/C=C/C(=O)OC(C)(C)C)[13C](=O)OCC)[13CH3])[13CH3] |

Kanonische SMILES |

CCOC(=O)C1=C(NC(=C(C1C2=CC=CC=C2C=CC(=O)OC(C)(C)C)C(=O)OCC)C)C |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[Glp5,Sar9] Substance P (5-11)](/img/structure/B12392124.png)

![2-amino-9-[(2R,3S,5S)-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-7-prop-2-ynyl-1H-purine-6,8-dione](/img/structure/B12392143.png)

![1-[(2R)-4-hydroxy-5-methylideneoxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B12392164.png)